Trimipramine N-oxide
CAS No.: 14171-70-1
Cat. No.: VC21341632
Molecular Formula: C20H26N2O
Molecular Weight: 310.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 14171-70-1 |
---|---|
Molecular Formula | C20H26N2O |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,N,2-trimethylpropan-1-amine oxide |
Standard InChI | InChI=1S/C20H26N2O/c1-16(15-22(2,3)23)14-21-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)21/h4-11,16H,12-15H2,1-3H3 |
Standard InChI Key | UNOPAPJVNIQNJP-UHFFFAOYSA-N |
SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] |
Canonical SMILES | CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)C[N+](C)(C)[O-] |
Appearance | White Solid |
Melting Point | 115-117°C |
Chemical Properties and Structure
Basic Identification
Trimipramine N-oxide is identified by the CAS number 14171-70-1 . Its molecular formula is C20H26N2O with a molecular weight of 310.43324 daltons . The compound is typically available as a white to off-white solid with a melting point range of 115-117°C .
Structural Characteristics
The chemical structure of Trimipramine N-oxide features the core tricyclic structure inherited from trimipramine with the addition of an N-oxide functional group. Its canonical SMILES notation is O=N(CC(CN1C2=C(CCC3=C1C=CC=C3)C=CC=C2)C)C, representing its complete molecular structure . The compound is formally named as (2RS)-3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,N,2-trimethylpropan-1-amine N-oxide, reflecting its structural relationship to trimipramine .
Physicochemical Properties
The following table summarizes the key physicochemical properties of Trimipramine N-oxide:
Metabolism and Formation
Metabolic Pathway
Trimipramine N-oxide is formed via N-oxidation of the parent compound trimipramine . This metabolic transformation represents an important biotransformation pathway for trimipramine in the human body. The N-oxidation process specifically occurs at one of the nitrogen atoms in the trimipramine molecule, resulting in the formation of the N-oxide functional group that characterizes this metabolite .
Enzymatic Systems Involved
The formation of Trimipramine N-oxide is catalyzed by multiple cytochrome P450 (CYP) isoforms in the liver. Specifically, the N-oxidation of trimipramine involves CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP3A4 . This multi-enzyme involvement indicates a complex metabolic process and suggests that genetic variations in these enzymes could potentially affect the rate and extent of Trimipramine N-oxide formation in different individuals. The involvement of multiple CYP isoforms also suggests a potential for drug-drug interactions when trimipramine is co-administered with inhibitors or inducers of these enzymes.
Pharmacological Profile
Transporter Inhibition Properties
Research Findings on Inhibitory Potencies
Inhibition of Monoamine Transporters
A detailed study published in Psychopharmacology investigated the inhibitory potencies of trimipramine and its main metabolites, including Trimipramine N-oxide, at human monoamine and organic cation transporters . The research utilized HEK293 cells heterologously expressing these transporters to determine the inhibition of [3H]MPP+ uptake by the compounds under investigation .
Comparative Inhibitory Concentration Values
The following table presents the IC50 values (the concentration required for 50% inhibition) of Trimipramine N-oxide for various transporters:
Applications in Research
Pharmacological Studies
Trimipramine N-oxide serves as an important research tool in studies investigating the mechanism of action of tricyclic antidepressants, particularly trimipramine . Its selective inhibitory effect on the serotonin transporter makes it valuable for studies focusing on serotonergic neurotransmission and its role in depression and anxiety .
Metabolic Pathway Investigations
As a major metabolite of trimipramine, Trimipramine N-oxide is essential in research on drug metabolism pathways, particularly those involving N-oxidation by cytochrome P450 enzymes . Understanding the formation and properties of this metabolite contributes to broader knowledge about tricyclic antidepressant metabolism and pharmacokinetics.
Structure-Activity Relationship Studies
The distinct pharmacological profile of Trimipramine N-oxide compared to trimipramine provides valuable insights for structure-activity relationship studies. The changes in transporter inhibition potencies resulting from the N-oxidation of trimipramine demonstrate how structural modifications can alter a compound's pharmacological properties and target selectivity .
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